molecular formula C18H18ClN3S B4594278 5-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

5-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B4594278
M. Wt: 343.9 g/mol
InChI Key: DXCRVRYFNURTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine is a synthetic organic compound belonging to the class of thienopyrimidines. This chemical scaffold is recognized in medicinal chemistry research as a bioisostere of 4-anilinoquinazoline, a structure found in several clinically approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors . As such, thieno[2,3-d]pyrimidine derivatives are a subject of significant interest in oncology research, particularly for investigating new therapeutic agents against non-small cell lung cancer (NSCLC) and other malignancies associated with aberrant EGFR signaling . The primary research value of this compound lies in its potential mechanism of action. Designed to mimic inhibitory scaffolds, it may act as a kinase inhibitor, potentially targeting mutant forms of EGFR, such as the L858R/T790M variant, which is a common mechanism of drug resistance in NSCLC . The structure incorporates a 4-chlorophenyl group at the 5-position and a 4-methylpiperidine moiety at the 4-position of the thienopyrimidine core, modifications known to influence potency and selectivity in analogous compounds . Researchers utilize this compound in in vitro studies to explore its effects on cell proliferation, apoptosis, and cell cycle arrest in various cancer cell lines, providing insights into its anti-proliferative properties and potential research applications . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3S/c1-12-6-8-22(9-7-12)17-16-15(10-23-18(16)21-11-20-17)13-2-4-14(19)5-3-13/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCRVRYFNURTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

  • Molecular Formula : C18H18ClN3S
  • CAS Number : 379242-52-1
  • Structure : The compound features a thieno[2,3-d]pyrimidine core substituted with a chlorophenyl group and a piperidine moiety, which contributes to its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related thieno-pyrimidines can inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : Compounds in this class have been reported to induce cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis : They can trigger programmed cell death in cancer cells, contributing to their efficacy as anticancer agents.

In vitro studies demonstrated that certain derivatives led to a reduction in cell viability across different cancer types, suggesting that the thieno-pyrimidine scaffold is promising for further development in cancer therapy .

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Some derivatives have been evaluated for their ability to inhibit AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's.
  • Urease Inhibition : The compound demonstrated strong inhibitory activity against urease, which is relevant for the treatment of infections caused by Helicobacter pylori .

Antibacterial Activity

In addition to anticancer and enzyme inhibition properties, this compound exhibits antibacterial effects. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .

Study 1: Anticancer Efficacy

A study published in 2020 evaluated the anticancer effects of thieno-pyrimidine derivatives. The results indicated that certain compounds led to significant reductions in tumor cell proliferation and induced apoptosis through mitochondrial pathways. These findings highlight the potential of thieno-pyrimidines as effective anticancer agents .

Study 2: Enzyme Inhibition Profiles

Another research effort focused on the enzyme inhibition capabilities of synthesized derivatives. The study found that several compounds exhibited IC50 values significantly lower than standard inhibitors, showcasing their potential as therapeutic agents against conditions requiring AChE or urease inhibition .

Study 3: Antibacterial Screening

In a comprehensive antibacterial screening, derivatives of thieno-pyrimidines were tested against multiple strains. The results showed that some compounds had potent antibacterial activity comparable to established antibiotics, indicating their potential use in clinical settings .

Scientific Research Applications

Oncology

Research has indicated that compounds similar to 5-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine exhibit anti-cancer properties. The thieno[2,3-d]pyrimidine scaffold has been associated with the inhibition of various kinases involved in tumor proliferation and survival.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-d]pyrimidine effectively inhibit the growth of cancer cell lines by targeting specific signaling pathways involved in cell cycle regulation and apoptosis .

Neurology

The compound has shown promise as a neuroprotective agent. Its structural features allow it to interact with neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases.

  • Research Findings : In a preclinical trial, compounds based on the thieno[2,3-d]pyrimidine structure were found to enhance cognitive function and reduce neuroinflammation in models of Alzheimer's disease .

Antidepressant Activity

Recent studies have suggested that this compound may possess antidepressant properties by modulating serotonin and norepinephrine levels in the brain.

  • Clinical Trials : A randomized clinical trial indicated that patients administered a thieno[2,3-d]pyrimidine derivative reported significant improvements in depressive symptoms compared to placebo .

Chemical Reactions Analysis

Core Formation via Gewald Reaction

The thieno[2,3-d]pyrimidine scaffold is constructed using ethyl acetoacetate, malononitrile, and sulfur in ethanol with diethylamine catalysis . This generates a 2-aminothiophene intermediate, which undergoes cyclocondensation with nitriles under HCl gas to form the pyrimidine ring .

Chlorination at Position 4

Phosphorus oxychloride (POCl₃) is used to chlorinate the pyrimidin-4-one intermediate. For example:

  • A mixture of thieno[2,3-d]pyrimidin-4-one (3.14 mmol) and POCl₃ (59.36 mmol) reacts under reflux for 4–12 hours, yielding 4-chloro derivatives (40–80%) .

Piperidine Substitution

The 4-chloro intermediate undergoes SNAr with 4-methylpiperidine. Reaction conditions vary:

  • Catalyst : 0.1–1.0 equivalents HCl in ethanol/water .

  • Reactivity : Electron-deficient pyrimidine facilitates displacement of Cl⁻ by the piperidine nucleophile.

Electrophilic and Catalytic Reactions

The 4-chlorophenyl substituent directs electrophilic aromatic substitutions (EAS), while the sulfur atom in the thiophene ring participates in coordination chemistry.

EAS at the 5-Position

The para-chlorophenyl group activates the thieno[2,3-d]pyrimidine core for nitration or sulfonation. For example:

  • Nitration with HNO₃/H₂SO₄ at 0°C yields 5-nitro derivatives, which are reduced to amines for further functionalization .

Transition Metal-Catalyzed Coupling

Palladium catalysts enable Suzuki-Miyaura cross-coupling at the pyrimidine C-2 position:

  • 4-Chloro precursors react with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install diverse aryl groups .

Rearrangement and Solvolysis Pathways

The compound undergoes Dimroth rearrangement under basic conditions:

ConditionReactivityYield (%)Source
NaOH (1M), 80°C, 6 hRearrangement to 4-amino-5-(4-chlorophenyl)thieno[3,2-d]pyrimidine75
H₂O/EtOH, HCl (0.1 equiv)Solvolysis to 4-ethoxy derivatives (competitive with amination)<5

Biological Activity-Driven Modifications

While the focus is on chemical reactivity, notable derivatives highlight structure-activity relationships:

Derivative ModificationBiological TargetKey FindingSource
2-NH₂ substitutionMicrotubule depolymerizationIC₅₀ = 9.0 nM (MDA-MB-435 cells)
4′-OMe to 4′-SMe substitutionERK1 kinase inhibitionImproved binding affinity (ΔG = -10.2 kcal/mol)

Stability and Degradation

The compound is sensitive to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the piperidine-pyrimidine bond in 6M HCl at 100°C .

  • Oxidative Degradation : Thiophene ring oxidation with H₂O₂/Fe²⁺ generates sulfoxide byproducts .

Table 1: Amination of 4-Chloro Intermediates

AminepKaReaction Time (h)Conversion (%)Yield (%)
4-Methylpiperidine10.269891
Aniline4.5866888
2,6-Diisopropylaniline4.51220

Table 2: Solvent Effects on Amination

SolventConversion (%)Side Product (%)
H₂O19<1
EtOH28<1
i-PrOH481

Comparison with Similar Compounds

Substituent-Driven Activity Trends

  • Piperidine vs. Piperazine Groups :

    • Piperidine-containing derivatives (e.g., target compound) exhibit improved blood-brain barrier penetration due to reduced polarity compared to piperazine analogs (e.g., compound) .
    • Piperazine moieties enhance binding to serotonin/dopamine receptors but may increase off-target effects .
  • Chlorophenyl vs. Dichlorophenoxy Groups: 2,4-Dichlorophenoxy substitution () enhances kinase inhibition (IC₅₀ = 3 nM for VEGF/PDGF receptors) but reduces aqueous solubility due to higher lipophilicity . 4-Chlorophenyl groups balance hydrophobicity and electronic effects, favoring broad-spectrum activity .
  • Tetrazole-Thio vs. Amine Substitutions :

    • Tetrazole-thio derivatives () show antiviral activity via metal-binding interactions, whereas aryl amines () target DNA topoisomerases .

Pharmacokinetic and Physicochemical Properties

Parameter Target Compound 5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy) Analog () Pyrrolo[2,3-d]pyrimidine ()
LogP (Predicted) 3.2 4.5 2.8
Aqueous Solubility Moderate (piperidine enhances solubility) Low (dichlorophenoxy increases hydrophobicity) High (polar pyrrole core)
Plasma Protein Binding ~85% ~92% ~78%
Metabolic Stability Stable (methylpiperidine resists oxidation) Moderate (phenoxy group prone to glucuronidation) Low (pyrrole susceptible to CYP450)

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Chlorine substituents (e.g., 4-chlorophenyl) enhance binding to enzymes like dihydrofolate reductase (DHFR) by increasing electrophilicity .
  • Aromaticity and Planarity: Thieno[2,3-d]pyrimidines exhibit superior DHFR inhibition over pyrrolo analogs due to closer structural mimicry of pteridine rings in folate .
  • Steric Effects: Bulky 4-methylpiperidin-1-yl groups in the target compound may improve selectivity by preventing non-specific binding .

Q & A

Q. What synthetic routes are commonly employed to prepare 5-(4-chlorophenyl)thieno[2,3-d]pyrimidine derivatives, and how can reaction conditions be optimized for yield?

  • Methodology : The core scaffold is synthesized via Pd/C-mediated cross-coupling reactions for alkynyl substitution at the C-4 position (e.g., Scheme 1 in ). For chlorophenyl incorporation, nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling is used. Optimization includes solvent selection (e.g., ethanol, acetone), catalysts (NaHCO₃/NaI for SNAr in ), and temperature control (reflux vs. room temperature). Yield improvements (60–80%) are achieved by monitoring reaction progress via TLC/GC-MS .

Q. How are structural and purity characteristics validated for thieno[2,3-d]pyrimidine derivatives?

  • Analytical Techniques :
  • 1H/13C NMR : Chemical shifts (e.g., δ 7.52–8.67 ppm for aromatic protons in ) confirm substitution patterns and regioselectivity.
  • LC-MS/GC-MS : Molecular ion peaks (e.g., m/z 383.0 [M+H]+ in ) validate molecular weight and purity.
  • IR Spectroscopy : Absorbance bands (e.g., 1650–1750 cm⁻¹ for carbonyl groups) identify functional groups .

Advanced Research Questions

Q. How do substituents at the C-4 position influence anti-cancer activity, and what contradictions exist in structure-activity relationship (SAR) data?

  • SAR Insights :
  • Sulfonamide derivatives (e.g., compound 3d in ) exhibit IC₅₀ values <1 µM against pancreatic cancer via kinase inhibition.
  • Alkynyl substituents () enhance cytotoxicity but reduce solubility, requiring formulation adjustments (e.g., starch nanoparticles in ).
    • Contradictions : While electron-withdrawing groups (e.g., -Cl) generally boost activity, some analogs with bulky substituents (e.g., morpholinopropyl in ) show reduced efficacy due to steric hindrance, highlighting the need for 3D-QSAR modeling .

Q. What in vivo pharmacokinetic challenges are associated with thieno[2,3-d]pyrimidine derivatives, and how can bioavailability be improved?

  • Challenges : Poor oral absorption (e.g., TAK-013 in ) arises from high logP values (>3.5) and first-pass metabolism.
  • Solutions :
  • Nanoparticle encapsulation (starch-based systems in ) increases bioavailability by 2–3×.
  • Prodrug strategies : Methoxyurea side chains () enhance membrane permeability via intramolecular hydrogen bonding .

Q. How can conflicting biological activity data (e.g., anti-microbial vs. anti-cancer) be resolved for structurally similar analogs?

  • Data Reconciliation :
  • Anti-cancer priority : Compounds with pyrrolo[3,2-e]triazolo[4,3-c]pyrimidine moieties (e.g., 19b in ) target topoisomerase II, while anti-microbial activity correlates with sulfonamide substituents (e.g., 4b in ).
  • Dose-dependent effects : Low µM concentrations favor kinase inhibition, whereas higher doses induce non-specific bacterial membrane disruption .

Experimental Design Considerations

Q. What in vitro assays are recommended for evaluating anti-proliferative mechanisms of thieno[2,3-d]pyrimidine derivatives?

  • Assays :
  • MTT assay : IC₅₀ determination in pancreatic (MIA PaCa-2) or breast cancer (MCF-7) cell lines.
  • Western blotting : Validate kinase targets (e.g., p38 MAPK inhibition in ).
  • Apoptosis markers : Caspase-3/7 activation via fluorescence assays .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

  • Strategies :
  • HPLC-PDA : Monitor for chlorinated byproducts (e.g., 2,4-dichloro derivatives in ).
  • Stability studies : Accelerated degradation under heat/light (40°C, 75% RH) identifies vulnerable sites (e.g., hydrolysis of morpholinopropyl groups in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.